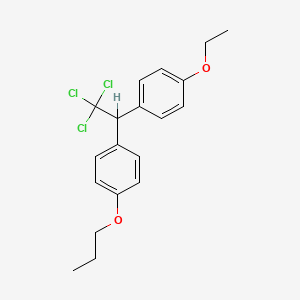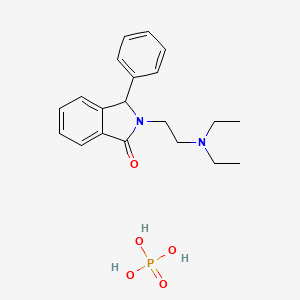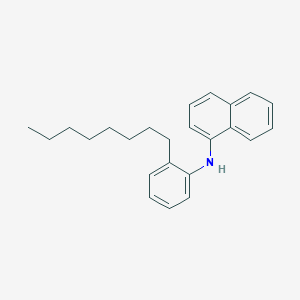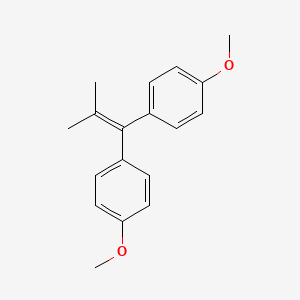
1,1'-(2-Methylprop-1-ene-1,1-diyl)bis(4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,1-bis(4-methoxyphenyl)propene is an organic compound characterized by its unique structure, which includes a propene backbone substituted with two 4-methoxyphenyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,1-bis(4-methoxyphenyl)propene typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by a methylation step. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 2-Methyl-1,1-bis(4-methoxyphenyl)propene may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or crystallization are used to obtain the pure compound.
Types of Reactions:
Oxidation: 2-Methyl-1,1-bis(4-methoxyphenyl)propene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups on the phenyl rings can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature or elevated temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-1,1-bis(4-methoxyphenyl)propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-1,1-bis(4-methoxyphenyl)propene involves its interaction with various molecular targets, depending on the specific application. For instance, in biological systems, it may exert its effects by interacting with cellular enzymes or receptors, leading to changes in cellular processes. The methoxy groups on the phenyl rings can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Similar in structure but contains a piperidine ring.
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: Contains hydroxyl groups instead of methoxy groups.
1-(4-methoxyphenyl)propene: Lacks the additional methyl group on the propene backbone.
Uniqueness: 2-Methyl-1,1-bis(4-methoxyphenyl)propene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
26957-36-8 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-methoxy-4-[1-(4-methoxyphenyl)-2-methylprop-1-enyl]benzene |
InChI |
InChI=1S/C18H20O2/c1-13(2)18(14-5-9-16(19-3)10-6-14)15-7-11-17(20-4)12-8-15/h5-12H,1-4H3 |
InChI Key |
CNMOABJZJURKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



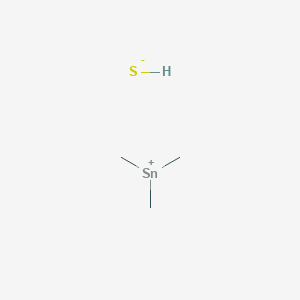
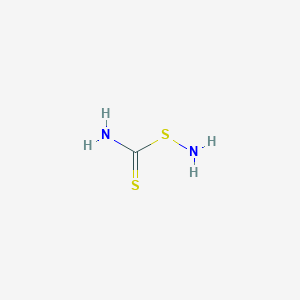
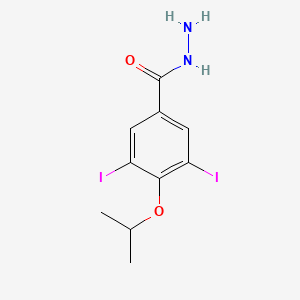
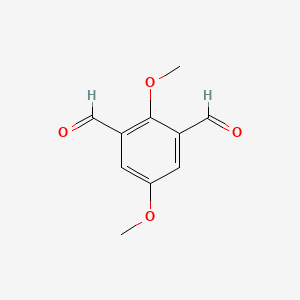


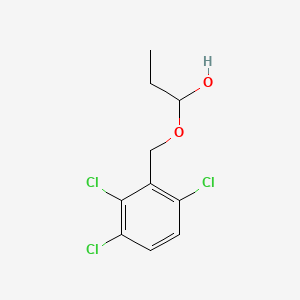

![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)
